N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Description

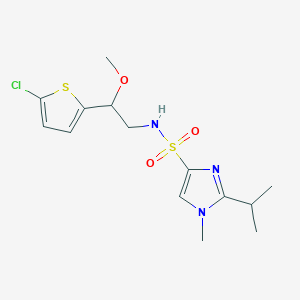

N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a substituted imidazole core. Its structure includes:

- A 1H-imidazole ring substituted at position 1 with a methyl group and at position 2 with an isopropyl group.

- A sulfonamide group at position 4, linked to a methoxyethyl side chain.

- A 5-chlorothiophene moiety attached to the methoxyethyl chain.

However, direct pharmacological data are absent in the provided evidence, necessitating structural comparisons with analogs for inferring properties.

Properties

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3S2/c1-9(2)14-17-13(8-18(14)3)23(19,20)16-7-10(21-4)11-5-6-12(15)22-11/h5-6,8-10,16H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTZQOIQHZAVFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:

Formation of the Thiophene Derivative: The starting material, 5-chlorothiophene-2-carboxylic acid, is converted to 5-chlorothiophene-2-ylmethanol through reduction.

Etherification: The thiophene derivative is then reacted with 2-bromoethanol to form 2-(5-chlorothiophen-2-yl)-2-methoxyethanol.

Imidazole Ring Formation: The intermediate is then subjected to cyclization with 1-methylimidazole under basic conditions to form the imidazole ring.

Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the imidazole derivative with isopropylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Key considerations include the purity of reagents, reaction temperature, and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

Reduction: Reduction reactions can target the imidazole ring or the thiophene ring, depending on the conditions.

Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Reduced imidazole or thiophene derivatives.

Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide exhibits various biological activities:

1. Antibacterial Activity

- The sulfonamide group contributes to its ability to inhibit bacterial growth by blocking folate synthesis, making it effective against a range of pathogens, including resistant strains.

2. Anti-inflammatory Properties

- Imidazole derivatives have been documented to possess anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases .

3. Analgesic Effects

- Studies indicate that imidazole compounds can exhibit analgesic properties, suggesting potential applications in pain management .

Synthesis of the Compound

The synthesis typically involves multiple steps that require optimization for yield and purity. Key steps may include:

- Formation of the imidazole ring.

- Introduction of the sulfonamide group.

- Incorporation of the chlorothiophene moiety.

Each synthetic route is tailored to enhance the biological activity and pharmacokinetic properties of the resulting compound.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of various imidazole derivatives, including N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide. The results showed a significant reduction in bacterial growth against common pathogens, supporting its use as a potential therapeutic agent against infections.

Case Study 2: Anti-inflammatory Assessment

Research involving imidazole derivatives demonstrated their effectiveness in reducing inflammation in animal models. The compound exhibited comparable results to established anti-inflammatory drugs, indicating its potential for development as a new therapeutic option .

Mechanism of Action

The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, potentially inhibiting this enzyme and exerting antibacterial effects. The imidazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Data Table: Structural and Inferred Properties

Research Implications and Limitations

- Structural Tools : Programs like SHELXL (for crystallographic refinement) and Mercury CSD (for packing analysis) could elucidate conformational preferences and intermolecular interactions of the target compound .

- Synthesis Challenges : The methoxyethyl-chlorothiophene linkage may require optimized coupling strategies, as seen in ’s chlorination methods.

- Knowledge Gaps: Direct pharmacological data (e.g., IC₅₀ values, selectivity) are unavailable; further studies are needed to validate inferred properties.

Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a sulfonamide compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide functional group, an imidazole ring, a chlorothiophene moiety, and an isopropyl group. These structural elements contribute to its unique biological properties. The sulfonamide group is particularly important as it is known to inhibit dihydropteroate synthase, an enzyme essential for bacterial folate synthesis, leading to bacteriostatic effects.

Antibacterial Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide exhibits significant antibacterial activity. Research indicates that compounds with similar structures have shown efficacy against various pathogens, including resistant strains of bacteria.

Case Studies

In a study by Jain et al., various imidazole derivatives were synthesized and tested for antimicrobial activity. The results demonstrated that compounds with similar imidazole structures exhibited notable antibacterial properties against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The following table summarizes the zone of inhibition measured in millimeters for selected compounds:

| Compound | E. coli | P. aeruginosa | B. subtilis | B. megaterium |

|---|---|---|---|---|

| 5a | 15 | 19 | 21 | 19 |

| 5b | 11 | 9 | 19 | 20 |

| 5c | 20 | 22 | 22 | 22 |

| Streptomycin | 28 | 32 | 31 | 29 |

This data highlights the potential of imidazole-based compounds, including N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide, as effective antibacterial agents.

The mechanism of action for N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide primarily involves the inhibition of bacterial folate synthesis via the blockade of dihydropteroate synthase. This inhibition prevents the formation of folate, which is crucial for bacterial growth and replication.

Additionally, the presence of the thiophene and imidazole moieties may allow for interactions with other biological targets, potentially enhancing the compound's therapeutic profile.

Therapeutic Applications

Given its antibacterial properties, N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has potential applications in treating bacterial infections, particularly those caused by resistant strains. Its unique structure may also allow for further derivatization to improve efficacy and reduce side effects.

Q & A

Q. What synthetic strategies are recommended for the preparation of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide?

- Methodological Answer : The synthesis of this compound involves multi-step functionalization of the imidazole core. Key steps include:

- Thiophene coupling : Reacting 5-chlorothiophene-2-carbaldehyde with a methoxyethylamine derivative under reductive amination conditions (e.g., NaBH₃CN in methanol) to introduce the methoxyethyl-thiophene moiety.

- Sulfonamide formation : Treating the intermediate with 2-isopropyl-1-methylimidazole-4-sulfonyl chloride in the presence of a base (e.g., K₂CO₃ in DMF) at 0–5°C to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product. Monitor reaction progress via TLC and confirm purity by HPLC (>98%).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from the thiophene, imidazole, and methoxyethyl groups. For example, the methoxy protons typically resonate at δ 3.2–3.4 ppm, while thiophene protons appear downfield (δ 6.8–7.2 ppm) .

- High-resolution mass spectrometry (HRMS) : Use electrospray ionization (ESI+) to confirm the molecular ion ([M+H]⁺) with an error margin <2 ppm.

- X-ray crystallography : Grow single crystals via slow evaporation (acetonitrile/chloroform) and refine the structure using SHELXL, ensuring R-factor convergence below 0.05 .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this compound?

- Methodological Answer :

- Twinned data : Use SHELXL’s TWIN/BASF commands to model twinning ratios. Validate with the ROTAX routine to confirm twin law consistency .

- Disordered moieties : Apply restraints (e.g., SIMU, DELU) to the methoxyethyl group’s conformational flexibility. Refine occupancy factors for partially occupied solvent molecules using Mercury’s void analysis tool to identify trapped solvent regions .

- Validation : Cross-check with the Cambridge Structural Database (CSD) using Mercury’s packing similarity feature to ensure structural plausibility .

Q. What experimental approaches can resolve contradictions in biological activity data linked to structural analogs?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs with systematic substitutions (e.g., replacing 5-chlorothiophene with 5-fluorothiophene) and compare IC₅₀ values in enzyme inhibition assays .

- Computational docking : Use AutoDock Vina to model binding interactions with target proteins (e.g., COX-1/2), focusing on sulfonamide’s hydrogen-bonding with catalytic serine residues .

- Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish activity trends from experimental noise. Retest outliers under controlled conditions (e.g., fixed pH, temperature).

Q. How can researchers optimize reaction yields for large-scale synthesis without compromising purity?

- Methodological Answer :

- Catalyst screening : Test Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling of thiophene derivatives, optimizing ligand ratios (1:2 Pd:ligand) to suppress homocoupling byproducts .

- Solvent selection : Compare DMF (high polarity) vs. THF (low boiling point) for sulfonamide formation. Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and improve yield .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation and trigger quenching at >90% conversion.

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. nonpolar solvents be reconciled?

- Methodological Answer :

- Solvent gradient testing : Measure solubility in binary solvent systems (e.g., DMSO/water, ethanol/hexane) using UV-Vis spectroscopy (λ_max = 270 nm).

- Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify solvent matches. For example, high δP values (>10 MPa¹/²) correlate with DMSO compatibility due to sulfonamide polarity .

- Crystal polymorphism screening : Use differential scanning calorimetry (DSC) to detect polymorphs that may alter solubility profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.